molecular formula C23H28FN3O2S B2947392 N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide CAS No. 1234883-28-3

N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2947392
CAS No.: 1234883-28-3
M. Wt: 429.55
InChI Key: NJBFQTSKXWSYBZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide (CAS 1234883-28-3) is a synthetic compound with a molecular formula of C23H28FN3O2S and a molecular weight of 429.6 g/mol . This structurally complex molecule features a piperidine core substituted with both a 4-fluorophenyl carboxamide group and a methylene linker to a cyclopentanecarboxamide moiety incorporating a thiophene ring . This specific arrangement of pharmacophores places it within a broad class of compounds studied for their potential interactions with the central nervous system. Researchers should note that this compound is structurally related to the fentanyl analogue family, a class of over 1,400 compounds known for their profound pharmacological differences in potency and efficacy at opioid receptors . In the United States, the Drug Enforcement Administration (DEA) has placed the class of "Fentanyl-Related Substances" on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess fentanyl analogs . This regulatory status, combined with its structural features, makes it a subject of significant interest in forensic chemistry, analytical method development, and investigative toxicology research aimed at understanding the structure-activity relationships, metabolic pathways, and detection of novel psychoactive substances (NPS). The compound is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or veterinary use. Researchers handling this material must adhere to all applicable local, national, and international regulations governing controlled substances.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2S/c24-18-5-7-19(8-6-18)26-22(29)27-13-9-17(10-14-27)16-25-21(28)23(11-1-2-12-23)20-4-3-15-30-20/h3-8,15,17H,1-2,9-14,16H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFQTSKXWSYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, a thiophene moiety, and a cyclopentanecarboxamide side chain. The molecular formula is C18H22FN3OSC_{18}H_{22}FN_3OS, and its molecular weight is approximately 345.45 g/mol.

Structural Features

ComponentDescription
Piperidine Ring Central structure providing basicity
Fluorophenyl Group Enhances lipophilicity and bioactivity
Thiophene Moiety Potential for interaction with biological targets
Cyclopentanecarboxamide Contributes to the overall stability of the compound

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

The mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on neurological disorders.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

Study 2: Anti-inflammatory Properties

In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core structural features with several analogs, including piperidine-based carboxamides, fentanyl derivatives, and sulfonamide-containing molecules. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Piperidine-carboxamide 4-fluorophenyl, thiophen-2-yl-cyclopentanecarboxamide ~450 (estimated) Fluorophenyl for stability; thiophene for lipophilicity; cyclopentane for rigidity
Compound 17 () Piperidine-carboxamide Naphthalen-1-yl, tetrahydro-2H-pyran-4-yl 381.2 High lipophilicity (naphthalene); moderate metabolic stability
Carfentanil () Piperidine-carboxamide Phenethyl, methyl ester, phenylpropionamide 394.52 High potency opioid; ester group for rapid metabolism
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine-carboxamide 4-chlorophenyl, ethyl ~280 (estimated) Chlorophenyl for electronic effects; ethyl for steric bulk
Beta-Hydroxythiofentanyl () Piperidine-carboxamide Thiophen-2-yl, hydroxyethyl, propionamide 358.50 Thiophene for lipophilicity; hydroxyl group for polarity

Pharmacological and Metabolic Properties

Binding and Activity
  • The target compound’s fluorophenyl group may improve receptor binding compared to chlorophenyl analogs (e.g., ) due to fluorine’s stronger electronegativity and smaller atomic radius.
  • Beta-hydroxythiofentanyl () shares the thiophene moiety but lacks the cyclopentane rigidity, which may reduce the target compound’s conformational flexibility and enhance target specificity .
Metabolic Stability
  • Microsomal stability assays () indicate that substituents critically influence metabolic clearance. Compound 17, with a naphthalene group, may undergo rapid oxidation, whereas the target compound’s fluorophenyl and thiophene groups could resist cytochrome P450-mediated metabolism, prolonging half-life .
  • Carfentanil’s methyl ester group is prone to hydrolysis, whereas the target compound’s amide linkages may offer greater enzymatic resistance .

Physicochemical Properties

  • Lipophilicity : The thiophene and fluorophenyl groups in the target compound likely increase logP compared to piperazine-based analogs () but reduce it relative to naphthalene-containing Compound 17 .
  • Solubility : The cyclopentane ring may reduce aqueous solubility compared to sulfonamide derivatives (), necessitating formulation optimization .

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